5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride
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Overview
Description
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C6H8F3N5·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrrolidine ring, and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, including cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Tetrazole Ring: The tetrazole ring is formed through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activities and used in drug discovery.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine, used in various chemical reactions.
Uniqueness
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to its combination of a trifluoromethyl group, pyrrolidine ring, and tetrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
5-[2-(Trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrazole ring and a trifluoromethyl group attached to a pyrrolidine moiety. Its molecular formula is C7H8ClF3N5 with a molecular weight of approximately 239.67 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.
Research indicates that compounds containing tetrazole rings often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Tetrazoles can act as inhibitors for various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, altering signaling pathways that affect cellular responses.
- Antioxidant Activity : Some studies suggest that tetrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Mycobacterium tuberculosis | 5 µg/mL |
This data suggests that the compound is particularly effective against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results : IC50 values ranged from 10 to 20 µM across different cell lines, indicating moderate cytotoxicity.
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
A notable study explored the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced cytotoxic effects when used alongside doxorubicin in breast cancer models. This synergistic effect suggests potential for combination therapy approaches .
Properties
IUPAC Name |
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-2H-tetrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5(2-1-3-10-5)4-11-13-14-12-4;/h10H,1-3H2,(H,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYGHYUHLGIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=NNN=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.